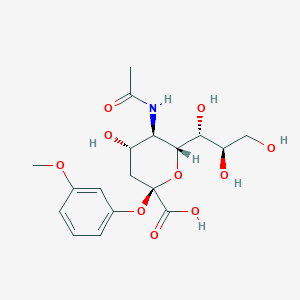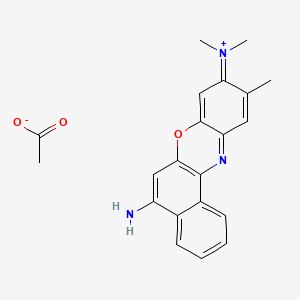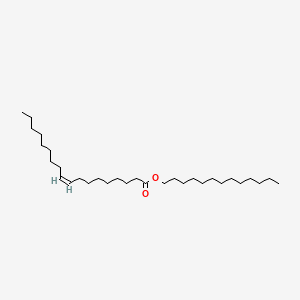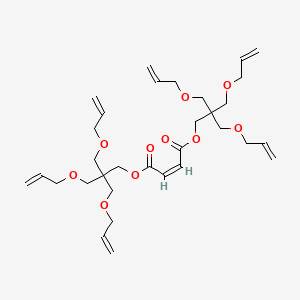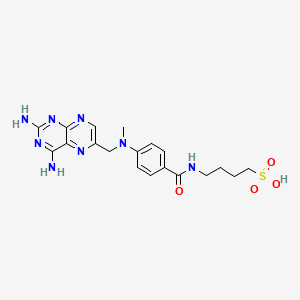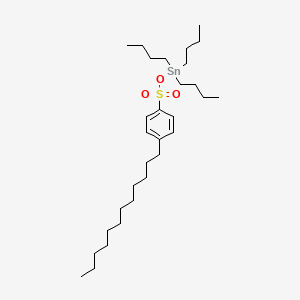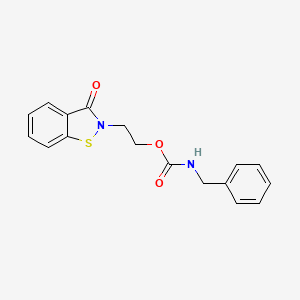
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form the intermediate 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl chloroformate. This intermediate is then reacted with benzylamine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .
Analyse Des Réactions Chimiques
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Applications De Recherche Scientifique
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate can be compared with other benzothiazole derivatives, such as:
2-(2-benzothiazolyl)acetic acid: Known for its herbicidal activity.
3-(2-pyridyl)-benzothiazol-2-one: Used as a lead scaffold for herbicides.
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethoxy]ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate: Exhibits antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Propriétés
Numéro CAS |
199172-78-6 |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-benzylcarbamate |
InChI |
InChI=1S/C17H16N2O3S/c20-16-14-8-4-5-9-15(14)23-19(16)10-11-22-17(21)18-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,21) |
Clé InChI |
NCLQAIJHQQODQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)OCCN2C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





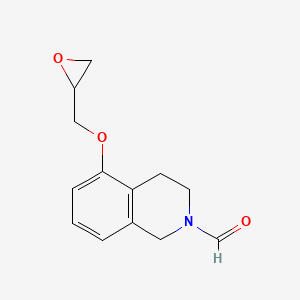
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)

